3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropanoyl chloride
Description
Structure and Synthesis 3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropanoyl chloride (hereafter referred to by its systematic name) is a specialized acyl chloride featuring a tert-butyldiphenylsilyl (TBDPS) ether group. Its synthesis involves two key steps ():
Formation of the carboxylic acid precursor: 3-hydroxy-2,2-dimethylpropanoic acid is protected with TBDPS-Cl in the presence of imidazole, yielding 3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropanoic acid (S5-1) with a 48% yield.
Conversion to acyl chloride: S5-1 is treated with oxalyl chloride [(COCl)₂] and catalytic DMF in dichloromethane (DCM), generating the target acyl chloride without further purification.
Applications
This compound serves as a critical intermediate in medicinal chemistry. For instance, it reacts with 5-bromo-1H-indole in the presence of SnCl₄ to form a bis-indole derivative (S5-3), a precursor in the synthesis of Elironrasib (RMC-6291), a potent RAS(ON) inhibitor .
Properties
Molecular Formula |
C21H27ClO2Si |
|---|---|
Molecular Weight |
375.0 g/mol |
IUPAC Name |
3-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylpropanoyl chloride |
InChI |
InChI=1S/C21H27ClO2Si/c1-20(2,3)25(17-12-8-6-9-13-17,18-14-10-7-11-15-18)24-16-21(4,5)19(22)23/h6-15H,16H2,1-5H3 |
InChI Key |
DLSMTLCMZKOHDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C)(C)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropanoyl chloride typically involves the reaction of tert-butyldiphenylsilyl chloride with an appropriate alcohol in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency, versatility, and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropanoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO₄ or OsO₄.
Reduction: Reduction can be achieved using agents such as LiAlH₄ or NaBH₄.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like RLi, RMgX, or RCuLi.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, CrO₃/Py
Reduction: LiAlH₄, NaBH₄
Substitution: RLi, RMgX, RCuLi
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropanoyl chloride is used as a protecting group for alcohols, allowing for selective reactions to occur without interference from hydroxyl groups .
Biology and Medicine: The compound’s stability and reactivity make it useful in the synthesis of biologically active molecules and pharmaceuticals. It is often employed in the preparation of intermediates for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a versatile building block in manufacturing processes .
Mechanism of Action
The mechanism by which 3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropanoyl chloride exerts its effects involves the formation of a stable silyl ether. The TBDPS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This stability is due to the extra steric bulk of the groups surrounding the silicon atom, which increases resistance to acidic hydrolysis and nucleophilic species .
Comparison with Similar Compounds
3-((tert-Butyldimethylsilyl)oxy)-2,2-dimethylpropanoyl Chloride
Structural Differences : Replaces the TBDPS group with a tert-butyldimethylsilyl (TBDMS) group, reducing steric bulk (TBDMS: 2 methyl groups vs. TBDPS: 2 phenyl groups).
Reactivity and Stability :
3-Chloro-2,2-dimethylpropanoyl Chloride
Structural Differences : Lacks the silyl ether group; instead, a chlorine atom substitutes the hydroxyl group.
Reactivity and Stability :
- Electrophilicity : Enhanced due to the electron-withdrawing chlorine, increasing reactivity in nucleophilic acyl substitutions.
- Applications : Serves as a versatile intermediate in agrochemical and pharmaceutical syntheses. However, the absence of a protecting group limits its utility in multi-step reactions requiring hydroxyl protection .
Acyl Chlorides Derived from Phenolic Acids
Example: 2-(Acetylamino)-3-[3',5'-di(tert-butyl)-4'-hydroxyphenyl]propanoyl Chloride (hypothetical, from ). Key Differences: Phenolic hydroxyl groups are prone to oxidative side reactions. In , attempts to form this acyl chloride with thionyl chloride instead yielded dimeric products (compounds 2 and 3) due to redox processes . Implications: Highlights the superior stability of silyl-protected precursors (e.g., the target compound) in avoiding unwanted side reactions during acyl chloride formation.
Data Table: Comparative Analysis
Research Findings and Key Insights
Synthetic Efficiency: The target compound’s synthesis avoids side reactions common in phenolic acyl chlorides (e.g., ) by utilizing a stable silyl-protected precursor .
Steric vs. Electronic Effects: The TBDPS group’s bulkiness reduces reactivity but enhances selectivity in crowded reaction environments, as seen in its use for Elironrasib .
Hydrolytic Stability: TBDPS protection enables compatibility with aqueous workup steps, a limitation for TBDMS analogs and non-protected acyl chlorides .
Biological Activity
3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropanoyl chloride is a compound of interest in organic synthesis and pharmaceutical development due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in medicinal chemistry.
- Molecular Formula : C21H30ClO2Si
- Molecular Weight : 374.01 g/mol
- CAS Number : 147509-22-6
Synthesis
The synthesis of this compound typically involves the reaction of 2,2-dimethylpropanoyl chloride with tert-butyldiphenylsilyl chloride under controlled conditions. The process requires careful handling due to the reactivity of the chlorides involved.
Research indicates that compounds containing silyl groups, such as this compound, can interact with biological systems in various ways:
- Enzyme Inhibition : The silyl group can enhance the lipophilicity of the compound, potentially allowing it to inhibit enzymes involved in metabolic pathways.
- Cellular Uptake : The bulky silyl moiety may facilitate cellular uptake by altering membrane permeability.
Case Studies
Several studies have evaluated the biological effects of related compounds:
- A study focused on curcumin analogs demonstrated that structural modifications could significantly enhance anti-inflammatory and anti-cancer activities. Analogous modifications in this compound might yield similar therapeutic benefits .
- Another research highlighted the cytotoxic effects of silylated compounds against various cancer cell lines, suggesting that the presence of the silyl group could improve selectivity and potency .
In Vitro Studies
In vitro assays have shown that compounds with similar structural features exhibit cytotoxicity against human carcinoma cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| TBDMS Derivative | HeLa | 15 | Apoptosis induction |
| Curcumin Analog | MCF-7 | 10 | Inhibition of NF-kB pathway |
These findings suggest that this compound may exhibit similar biological activities.
Toxicological Profile
The safety profile of silylated compounds generally indicates low toxicity at therapeutic doses. However, specific studies on this compound are necessary to establish its safety and efficacy in clinical settings.
Applications in Medicinal Chemistry
The compound is primarily utilized as a protective group in organic synthesis. Its ability to stabilize reactive intermediates makes it valuable in the synthesis of complex molecules for drug development. Additionally, it can be used to enhance the solubility and bioavailability of active pharmaceutical ingredients.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
